4-Bromo-2-fluoro-6-nitrotoluene

Physical property Formulation Solid-state handling

4-Bromo-2-fluoro-6-nitrotoluene (CAS 502496-34-6; IUPAC: 5-bromo-1-fluoro-2-methyl-3-nitrobenzene) is a tri-substituted aromatic building block with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol. It features three electronically orthogonal functional groups—bromine (position 4), fluorine (position 2), and nitro (position 6)—on a toluene scaffold, each offering distinct and sequential reactivity handles for synthetic elaboration.

Molecular Formula C7H5BrFNO2
Molecular Weight 234.02 g/mol
CAS No. 502496-34-6
Cat. No. B1271564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluoro-6-nitrotoluene
CAS502496-34-6
Molecular FormulaC7H5BrFNO2
Molecular Weight234.02 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1F)Br)[N+](=O)[O-]
InChIInChI=1S/C7H5BrFNO2/c1-4-6(9)2-5(8)3-7(4)10(11)12/h2-3H,1H3
InChIKeyQZUIGBPWEFMEEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluoro-6-nitrotoluene (CAS 502496-34-6): A Tri-Substituted Toluene Building Block for Regiospecific Synthetic Applications


4-Bromo-2-fluoro-6-nitrotoluene (CAS 502496-34-6; IUPAC: 5-bromo-1-fluoro-2-methyl-3-nitrobenzene) is a tri-substituted aromatic building block with the molecular formula C₇H₅BrFNO₂ and a molecular weight of 234.02 g/mol [1]. It features three electronically orthogonal functional groups—bromine (position 4), fluorine (position 2), and nitro (position 6)—on a toluene scaffold, each offering distinct and sequential reactivity handles for synthetic elaboration [2]. This compound is classified as a halogenated nitrotoluene derivative and is supplied as a crystalline solid with a measured melting point of 59–62 °C . Its primary value lies as a regiospecifically defined intermediate in pharmaceutical and agrochemical research, where the precise spatial arrangement of the Br, F, and NO₂ substituents governs downstream reactivity and ultimately the structure of target active ingredients [2].

Why 4-Bromo-2-fluoro-6-nitrotoluene Cannot Be Replaced by Generic In-Class Analogs


Although several bromo-fluoro-nitrotoluene regioisomers share the same molecular formula (C₇H₅BrFNO₂, MW 234.02), their substitution patterns are not interchangeable. The position of each halogen and nitro group on the aromatic ring dictates both the physicochemical properties—such as physical state at ambient temperature—and the reactivity sequence in multi-step syntheses [1]. For example, the closest regioisomer, 2-bromo-4-fluoro-6-nitrotoluene (CAS 502496-33-5), is a liquid at 20 °C, whereas the target compound is a crystalline solid (mp 59–62 °C), a difference that directly impacts handling, purification, and formulation workflows [2]. More critically, the regioisomer 2-bromo-4-fluoro-6-nitrotoluene is specifically documented as a key intermediate for the Novartis BTK inhibitor Remibrutinib (LOU064), an application that depends on its precise bromine-at-C2/fluorine-at-C4 orientation . Substituting the target compound into that synthetic route—or vice versa—would yield a different constitutional isomer of the final API, with unpredictable pharmacological and toxicological consequences. The quantitative evidence below establishes the measurable, selection-relevant differences between these closely related compounds.

Quantitative Differentiation Evidence for 4-Bromo-2-fluoro-6-nitrotoluene (CAS 502496-34-6) vs. Closest Comparators


Physical State at Ambient Temperature: Crystalline Solid (59–62 °C) vs. Regioisomer Liquid, Enabling Differential Handling and Formulation

4-Bromo-2-fluoro-6-nitrotoluene is a crystalline solid at 20 °C with an experimentally measured melting point of 59–62 °C . In direct contrast, its closest regioisomer, 2-bromo-4-fluoro-6-nitrotoluene (CAS 502496-33-5), is a colorless to light yellow liquid at 20 °C—crystallizing only at low temperature [1]. This difference in ambient physical state arises solely from the interchange of bromine and fluorine positions on the aromatic ring and has practical consequences for weighing accuracy, storage stability, purification by recrystallization, and compatibility with solid-phase synthesis workflows.

Physical property Formulation Solid-state handling

Lipophilicity Modulation: Lower Computed LogP (2.9) vs. Regioisomer (3.33) Confers Distinct Pharmacokinetic Profile When Used as an API Intermediate

The computed partition coefficient (XLogP3-AA) of 4-bromo-2-fluoro-6-nitrotoluene is 2.9 [1], while the regioisomer 2-bromo-4-fluoro-6-nitrotoluene has a reported LogP of 3.33 . This ΔLogP of approximately −0.43 indicates that the target compound is measurably less lipophilic. The topological polar surface area (TPSA) is nearly identical between the two compounds (45.8 Ų for the target [1] vs. 45.82 Ų for the regioisomer ), confirming that the lipophilicity difference is driven by the electronic and steric arrangement of substituents rather than by a change in hydrogen-bonding capacity. When these intermediates are elaborated into APIs, the initial LogP difference may propagate into altered membrane permeability, plasma protein binding, and oral bioavailability of the final drug candidates.

Lipophilicity Drug design ADME prediction

Boiling Point Differentiation (261.7 °C vs. 259.4 °C) Between Regioisomers, Relevant to Distillation-Based Purification Strategies

The predicted boiling point of 4-bromo-2-fluoro-6-nitrotoluene is 261.7 ± 35.0 °C at 760 mmHg , compared with 259.4 ± 35.0 °C for the regioisomer 2-bromo-4-fluoro-6-nitrotoluene . While the absolute difference of approximately 2.3 °C is modest, the two compounds share identical molecular weight, identical density (1.696 ± 0.06 g/cm³ for both ), and near-identical TPSA, meaning that chromatographic separation can be challenging. The boiling point difference, though small, may be exploitable under high-efficiency fractional distillation conditions for isomer resolution at preparative scale.

Boiling point Purification Process chemistry

Regiospecific Synthetic Utility: Target Compound's Unique Br-C4/F-C2/NO₂-C6 Orientation Enables Orthogonal Functionalization Sequences Not Possible with the Remibrutinib Intermediate Regioisomer

The regioisomer 2-bromo-4-fluoro-6-nitrotoluene (CAS 502496-33-5) is documented as a pharmaceutical intermediate specifically for the preparation of Remibrutinib (LOU064), a covalent BTK inhibitor currently in Phase 3 clinical trials for chronic urticaria . In that synthetic route, the bromine at position 2 serves as the cross-coupling handle while the fluorine at position 4 remains as a metabolically stabilizing substituent in the final API. The target compound, 4-bromo-2-fluoro-6-nitrotoluene (CAS 502496-34-6), presents the inverse arrangement: bromine at position 4 and fluorine at position 2. This single positional swap means that Suzuki-Miyaura or Buchwald-Hartwig coupling reactions will install the aryl/heteroaryl group at an entirely different ring position, yielding a constitutional isomer of any downstream API scaffold [1]. Furthermore, the fluorine atom placed ortho to the methyl group (position 2) in the target compound may participate in or sterically influence subsequent electrophilic aromatic substitution reactions differently than the para-fluorine in the regioisomer, as predicted by classical directing-group logic [2].

Regioselective synthesis Cross-coupling Drug intermediate

Computed Property Comparison vs. Non-Fluorinated Analog: Fluorine Introduction Reduces LogP by ~0.1 Units While Adding a Metabolic Soft Spot and SNAr Handle

Compared with its non-fluorinated analog 4-bromo-2-nitrotoluene (CAS 60956-26-5), the target compound incorporates a fluorine atom at position 2, which shifts the computed LogP from 3.01 [1] to 2.9 [2]—a reduction of approximately 0.11 units. The molecular weight increases from 216.03 to 234.02 g/mol [1][2]. More importantly, the presence of the fluorine atom introduces a site for nucleophilic aromatic substitution (SNAr) that is absent in the non-fluorinated analog. Fluorine, being the most electronegative element and a poor leaving group under most conditions, becomes susceptible to SNAr displacement only when activated by electron-withdrawing groups such as the ortho-nitro and para-bromo substituents present in this scaffold, a well-established principle in fluoroorganic chemistry [3]. This provides an additional sequential functionalization handle not available in the fluorine-free compound.

Fluorine chemistry Metabolic stability Nucleophilic aromatic substitution

Evidence-Backed Application Scenarios for 4-Bromo-2-fluoro-6-nitrotoluene in Scientific Research and Industrial Procurement


Pharmaceutical Lead Optimization: Scaffold Elaboration via Sequential Palladium-Catalyzed Cross-Coupling at C4 Followed by SNAr at C2

In medicinal chemistry programs requiring a trisubstituted toluene core, 4-bromo-2-fluoro-6-nitrotoluene enables a two-step orthogonal functionalization sequence: (1) Suzuki-Miyaura or Buchwald-Hartwig coupling at the C4 bromine position to install aryl, heteroaryl, or amine diversity elements, followed by (2) nucleophilic aromatic substitution at the C2 fluorine position—activated by the ortho-nitro and para-bromo substituents—to introduce a second diversity point [1]. This sequential reactivity profile is geometrically impossible with the regioisomer 2-bromo-4-fluoro-6-nitrotoluene, where the bromine and fluorine positions are swapped, leading to functionalization at different ring positions . The lower LogP (2.9 vs. 3.33) of the target compound may also beneficially modulate the lipophilicity of the final lead series [1].

Agrochemical Intermediate: Synthesis of Fluorinated Crop Protection Agents Requiring a Solid, Easily Handled Building Block

The agrochemical industry frequently employs halogenated nitrotoluenes as precursors to herbicides and fungicides. The crystalline solid nature of 4-bromo-2-fluoro-6-nitrotoluene (mp 59–62 °C) facilitates accurate weighing and automated solid dispensing in parallel synthesis platforms, a practical advantage over the liquid regioisomer . The nitro group can be selectively reduced to the corresponding aniline under standard conditions (e.g., Fe/HCl/EtOH), yielding 4-bromo-2-fluoro-6-aminotoluene as a versatile intermediate for amide, urea, or heterocycle formation [1]. The fluorine atom remains intact during nitro reduction, preserving the metabolically resistant C–F bond in downstream agrochemical products.

Energetic Materials Research: Melt-Cast Explosive Precursor with Low Melting Point and Fluorine-Modulated Detonation Properties

Fluorinated nitrotoluenes have been investigated as replacements for TNT and DNT in melt-cast energetic formulations due to the electron-withdrawing effect of fluorine, which improves detonation performance while maintaining acceptably low melting points for processing . The measured melting point of 4-bromo-2-fluoro-6-nitrotoluene (59–62 °C [1]) falls within a range compatible with melt-casting operations. The bromine substituent offers an additional site for further nitration or energetic group installation, enabling the synthesis of novel fluorinated polynitroaryl explosives with tailored sensitivity and performance characteristics.

Chemical Biology Probe Synthesis: Bioconjugation via Sequential Bromine Replacement and Nitro Reduction to Amine

For chemical biology applications, 4-bromo-2-fluoro-6-nitrotoluene provides a compact aromatic core with three addressable functional groups. The bromine can be replaced via cross-coupling to install biotin, fluorophores, or photoaffinity labels; the nitro group can be reduced to a primary amine for amide bond formation with carboxylic acid-containing biomolecules; and the fluorine can serve as a silent spectator or be displaced under forcing SNAr conditions for additional functionalization . The compound's TPSA of 45.8 Ų [1] indicates moderate polarity consistent with cell-permeable probe design, and its solid physical state simplifies storage and handling in biochemical laboratories.

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